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molecular formula C12H11NO2 B8668960 (4-Phenoxypyridin-3-yl)methanol

(4-Phenoxypyridin-3-yl)methanol

Cat. No. B8668960
M. Wt: 201.22 g/mol
InChI Key: WGDVPDSEIOGGEZ-UHFFFAOYSA-N
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Patent
US08664214B2

Procedure details

MnO2 (289 mg, 3.33 mmol) was added to a solution of (4-phenoxypyridin-3-yl)methanol (70 mg, 0.33 mmol) in THF (10 mL). After stiffing overnight the reaction mixture was filtered (celite). Removal of the solvent provided 4-phenoxynicotinaldehyde (70 mg, 95%). MS [M+H]+=200.1.
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
289 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[CH2:14][OH:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1.O=[Mn]=O>[O:1]([C:8]1[C:9]([CH:14]=[O:15])=[CH:10][N:11]=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C=NC=C1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
289 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered (celite)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=NC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 106.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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